molecular formula C20H22ClN3O3 B2597918 8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one CAS No. 2034421-04-8

8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B2597918
CAS No.: 2034421-04-8
M. Wt: 387.86
InChI Key: GKJPMCVFEOHQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and an indolizinone moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the piperazine derivative with an indolizinone precursor under specific reaction conditions, such as the use of a palladium catalyst and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-(3-chlorophenyl)piperazine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is unique due to its specific structural features, such as the combination of a chlorophenyl group and an indolizinone moiety. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-27-17-13-18(25)24-7-3-6-16(24)19(17)20(26)23-10-8-22(9-11-23)15-5-2-4-14(21)12-15/h2,4-5,12-13H,3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJPMCVFEOHQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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